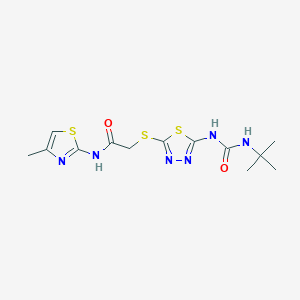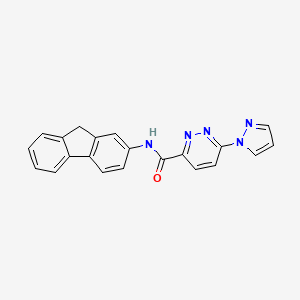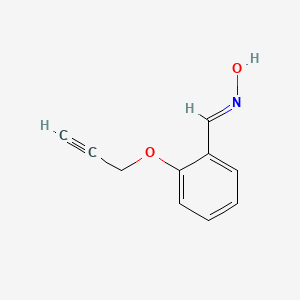![molecular formula C11H10ClNO3 B2606501 (E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid CAS No. 904785-36-0](/img/structure/B2606501.png)
(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid” is a chemical compound with the CAS Number: 904785-36-0. It has a molecular weight of 239.66 . The IUPAC name for this compound is (2E)-4-[(2-chlorophenyl)methylamino]-4-oxobut-2-enoic acid.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H10ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ . The SMILES representation is: C1=CC=C(C(=C1)CNC(=O)C=CC(=O)O)Cl.Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.66 . Unfortunately, specific physical and chemical properties such as solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Analgesic Activities
Compounds structurally similar to (E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid, such as 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, have been synthesized and tested for their antimicrobial and analgesic properties. These compounds were found to exhibit moderate antimicrobial and analgesic activities, indicating their potential for development into therapeutic agents (Koz’minykh et al., 2004). Further research has explored similar compounds, reinforcing the interest in these chemicals for their biological activities and potential applications in drug development.
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds related to (E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid has been extensive, focusing on optimizing synthesis routes and understanding their structural properties for further application in medicinal chemistry. For example, a straightforward synthesis route for the (E)-3-propyl-4-oxo-2-butenoic acid esters, highlighting the importance of these compounds as synthons in organic synthesis, has been developed (Bolchi et al., 2018).
Biological Activity and Mechanism of Action Studies
Compounds within the same chemical family have been evaluated for their biological activity, revealing a broad spectrum of potential applications. Studies have delved into their reactivity, synthesis of heterocycles, and exploration of their mechanisms of action, underscoring their significance in the development of new therapeutic agents with antimicrobial, analgesic, and possibly anticancer properties (Sayed et al., 2003).
Potential Anticancer Applications
Specific investigations into the anticancer properties of related compounds, such as the stability study on an anti-cancer drug CLEFMA (4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid), highlight the interest in this class of compounds for their potential therapeutic applications in oncology (Raghuvanshi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-[(2-chlorophenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAVTRZYPNRJQI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CNC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)
![(E)-4-(Dimethylamino)-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2606419.png)
![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)
![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)


![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)

![N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2606436.png)
![[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2606438.png)
